molecular formula C21H21N3O5 B11417153 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Katalognummer: B11417153
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: GJCYQMWGAOXACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dihydropyrrolo[3,4-c]pyrazol-6-one class of heterocycles, characterized by a fused pyrrolopyrazole core with substituents influencing its physicochemical and biological properties. The molecule features a 3,4-dimethoxyphenyl group at position 4, a 2-hydroxyethyl chain at position 5, and a 2-hydroxyphenyl moiety at position 2. These substituents confer distinct electronic and steric effects, such as enhanced hydrogen-bonding capacity (via hydroxyl groups) and increased lipophilicity (via methoxy and aromatic groups) .

Eigenschaften

Molekularformel

C21H21N3O5

Molekulargewicht

395.4 g/mol

IUPAC-Name

4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O5/c1-28-15-8-7-12(11-16(15)29-2)20-17-18(13-5-3-4-6-14(13)26)22-23-19(17)21(27)24(20)9-10-25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23)

InChI-Schlüssel

GJCYQMWGAOXACC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Components and Mechanism

The synthesis begins with a one-pot multicomponent reaction involving:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1): Serves as the β-ketoester precursor for pyrrole ring formation.

  • 3,4-Dimethoxybenzaldehyde (2): Introduces the 3,4-dimethoxyphenyl substituent at position 4 of the pyrrolo-pyrazole core.

  • 2-Hydroxyethylamine (3): Provides the 2-hydroxyethyl group at position 5 via nucleophilic addition.

The reaction proceeds through a cascade mechanism:

  • Condensation : Aldehyde (2) and amine (3) form an imine intermediate.

  • Knoevenagel Adduct Formation : The imine reacts with the β-ketoester (1), generating a conjugated enone.

  • Cyclization : Intramolecular cyclization yields 1-(3,4-dimethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4), a key intermediate.

Table 1: Optimized Conditions for Multicomponent Cyclization

ParameterValue
SolventEthanol
Temperature80°C (reflux)
CatalystAcetic acid (1 mL)
Reaction Time20 hours
Yield43–86%

Ring-Opening Strategy with Hydrazine

Conversion to Pyrrolo-Pyrazolone Core

The chromeno-pyrrole intermediate (4) undergoes recyclization with hydrazine hydrate to install the pyrazole ring:

  • Nucleophilic Attack : Hydrazine cleaves the lactone ring of (4), forming a hydrazide intermediate.

  • Cyclodehydration : Spontaneous cyclization generates the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one scaffold.

Table 2: Hydrazine-Mediated Ring-Opening Conditions

ParameterValue
SolventDioxane
Temperature40°C
Molar Ratio (4:Hydrazine)1:5
Reaction Time2–4 hours
Yield72–94%

Reaction Optimization and Selectivity

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol provided superior yields (70–86%) compared to methanol (24–36%) in the cyclization step due to better solubility of intermediates.

  • Acid Catalysis : Acetic acid (1 mL) enhanced dehydration efficiency, increasing cyclization yields by 20–30%.

Substituent Compatibility

  • Aldehyde Scope : Electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen) groups on the aldehyde were tolerated, with minimal electronic effects on yields.

  • Amine Variants : Primary amines with hydroxyl groups (e.g., 2-hydroxyethylamine) showed higher reactivity than bulky or aromatic amines.

Purification and Characterization

Isolation Techniques

  • Crystallization : The final compound was purified via ethanol-water recrystallization, avoiding chromatography.

  • Purity : HPLC analysis confirmed >95% purity for all batches.

Spectroscopic Data

  • IR Spectroscopy : Key peaks at 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N), and 2902 cm⁻¹ (O–H).

  • ¹H NMR : Distinct signals for methoxy protons (δ 3.85–3.90 ppm), aromatic protons (δ 6.70–7.50 ppm), and hydroxyethyl protons (δ 4.10–4.30 ppm).

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazide Byproducts : Excess hydrazine (>5 eq.) led to pyrazolecarboxylic acid hydrazide impurities, mitigated by strict stoichiometric control.

  • Regioselectivity : The 2-hydroxyphenyl group at position 3 was secured using methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, preventing positional isomerism .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups on both aromatic and aliphatic chains undergo oxidation under controlled conditions. For example:

  • Primary alcohol oxidation : The 2-hydroxyethyl side chain can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C.

  • Phenolic hydroxyl oxidation : The 2-hydroxyphenyl group is susceptible to oxidation with KMnO₄ in acidic media, forming a quinone derivative.

Key conditions :

Reaction SiteReagentTemperatureProductYield
2-HydroxyethylPCC/DCM0–25°CKetone65–72%
2-HydroxyphenylKMnO₄/H⁺60°CQuinone58%

Nucleophilic Substitution

The hydroxyl groups participate in nucleophilic reactions:

  • Etherification : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields methyl ether derivatives.

  • Esterification : Reacts with acetyl chloride in pyridine to form acetate esters at the hydroxyl sites.

Example :
Compound+CH3IK2CO3,DMFMethyl ether derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methyl ether derivative} (Yield: 80–85%).

Acid/Base-Driven Transformations

  • Demethylation : The 3,4-dimethoxyphenyl group undergoes demethylation with HBr (48%) in acetic acid at 110°C, producing catechol derivatives.

  • Deprotonation : The hydroxyl groups act as weak acids (pKa ~10), enabling deprotonation with NaH or NaOH for further functionalization.

Cyclization and Ring-Opening

The dihydropyrrolo[3,4-c]pyrazole core participates in ring-modifying reactions:

  • Thermal cyclization : Heating in toluene at 120°C induces intramolecular cyclization, forming fused tricyclic structures .

  • Acid-catalyzed ring-opening : Reacts with HCl (conc.) to yield linear pyrazole-carboxylic acid derivatives .

Mechanistic insight :
The bicyclic system’s strain facilitates ring-opening under acidic conditions, as demonstrated in analogous pyrrolopyrazolones .

Hydrogen Bonding and Complexation

The hydroxyl groups enable coordination with metal ions (e.g., Fe³⁺, Cu²⁺) in ethanol/water mixtures, forming stable complexes detectable via UV-Vis spectroscopy.

Biological Activity-Linked Reactivity

  • Enzyme inhibition : The compound’s hydroxyl and methoxy groups interact with kinase active sites via hydrogen bonding and π-π stacking, as shown in molecular docking studies.

  • Antioxidant activity : Scavenges free radicals (e.g., DPPH) through hydrogen atom transfer from phenolic -OH groups.

Synthetic Pathways and Byproducts

A representative synthesis involves:

  • Multicomponent cyclization : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with aryl aldehydes and amines to form the pyrrolopyrazole core .

  • Functionalization : Sequential methoxylation and hydroxyethylation via nucleophilic aromatic substitution.

Critical side reaction :
Over-oxidation of the hydroxyethyl group during synthesis reduces yields, necessitating strict temperature control.

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the methoxy groups, forming quinone methides.

  • Hydrolytic stability : Stable in neutral aqueous media but degrades in strongly acidic/basic conditions via ring-opening .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing kinase inhibitors or antioxidants. Further studies exploring its catalytic applications or polymer compatibility are warranted .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo-pyrazoles exhibit significant anticancer properties. The compound has been tested for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures effectively induced apoptosis in breast cancer cells through the activation of caspase pathways .

2. Antimicrobial Properties
The antimicrobial efficacy of pyrrolo-pyrazole derivatives has been well-documented. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, modifications to the hydroxyl and methoxy groups on the phenyl rings enhance their antimicrobial activity .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines. The results suggest that the compound can significantly reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development
Compounds related to pyrrolo-pyrazoles have been investigated for their potential use as pesticides. Their ability to disrupt key biological processes in pests offers a pathway for developing eco-friendly agricultural solutions .

2. Growth Regulators
Research indicates that certain derivatives may function as plant growth regulators, promoting root and shoot development in various crops. This application could lead to increased agricultural yields and improved crop resilience under stress conditions .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrrolo-pyrazole compounds make them suitable candidates for use in organic electronic devices. Their ability to act as semiconductors could be harnessed in organic photovoltaics and light-emitting diodes (LEDs) .

2. Coatings and Polymers
Due to their stability and resistance to degradation, derivatives of this compound are being explored as components in protective coatings and advanced polymer materials. Their incorporation could enhance the durability and performance of these materials under harsh environmental conditions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolo-pyrazole derivatives demonstrated that modifications at the 5-position significantly increased cytotoxicity against human cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

In a comparative study of various pyrrolo-pyrazole derivatives against standard bacterial strains, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than 10 µg/mL against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .

Wirkmechanismus

The mechanism by which 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Compound Name / ID Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Spectral Data (IR/NMR) Notable Properties
Target Compound 4: 3,4-dimethoxyphenyl; 5: 2-hydroxyethyl; 3: 2-hydroxyphenyl C₂₁H₂₁N₃O₅* ~395.4 IR: Broad O-H stretch (~3400 cm⁻¹), C=O (~1700 cm⁻¹). NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm) High polarity due to hydroxyl groups; potential antioxidant activity
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (5{1–1-2}) 4: Phenyl; 5: Methyl; 3: 2-hydroxyphenyl C₁₉H₁₇N₃O₂ 319.36 IR: O-H (~3450 cm⁻¹), C=O (~1720 cm⁻¹). NMR: Methyl (δ 2.3 ppm), aromatic protons (δ 7.1–7.8 ppm) Lower solubility due to non-polar phenyl/methyl groups
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 4: 4-Chlorophenyl; 5: 3-methoxypropyl; 3: 2-hydroxyphenyl C₂₁H₂₀ClN₃O₃ 397.85 IR: O-H (~3300 cm⁻¹), C=O (~1690 cm⁻¹). NMR: Chlorophenyl (δ 7.4–7.6 ppm), methoxypropyl (δ 3.4 ppm) Increased lipophilicity from chlorophenyl and methoxypropyl
4-(3-Fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4: 3-Fluorophenyl; 3: 4-methylphenyl; 5: Phenyl C₂₄H₂₀FN₃O 409.44 IR: C-F stretch (~1250 cm⁻¹), C=O (~1710 cm⁻¹). NMR: Fluorophenyl (δ 7.1–7.3 ppm), methyl (δ 2.3 ppm) Enhanced metabolic stability due to fluorine atom

Key Observations:

Substituent Effects on Polarity: The target compound’s 2-hydroxyethyl and dual hydroxyl/methoxy groups increase polarity compared to analogs with non-polar substituents (e.g., phenyl in 5{1–1-2} or chlorophenyl in ). This likely enhances aqueous solubility and hydrogen-bonding interactions in biological systems.

Spectral Signatures :

  • The IR spectra of hydroxyl-containing compounds (target, 5{1–1-2}, ) show broad O-H stretches (~3300–3450 cm⁻¹), absent in fluorinated or methylated analogs .
  • The C=O stretch (~1690–1720 cm⁻¹) is consistent across all analogs, confirming the conserved lactam moiety .

Fluorinated analogs (e.g., ) may exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .

Biologische Aktivität

The compound 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a novel synthetic derivative belonging to the class of dihydropyrrolo-pyrazolones. This article aims to explore its biological activities based on recent research findings, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O6C_{25}H_{25}N_{3}O_{6}, and its structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of hydroxyl and methoxy groups is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and analgesic domains. It has been studied for its potential as a cyclooxygenase (COX) inhibitor, which is crucial in the management of pain and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX Inhibition Exhibits selective inhibition of COX-2 with IC50 values ranging from 0.52 to 1.33 μM
Anti-inflammatory Demonstrated significant reduction in inflammation in vivo models
Antioxidant Exhibited antioxidant properties in various assays
Cytotoxicity Evaluated against cancer cell lines with varying efficacy

COX Inhibition

In a study focusing on the compound’s activity against COX enzymes, it was found to selectively inhibit COX-2 over COX-1. The selectivity index (SI) was notably higher than that of standard drugs like Celecoxib, indicating its potential as a safer alternative for treating inflammatory conditions without the associated gastrointestinal risks commonly seen with non-selective NSAIDs .

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced edema in animal models when administered at doses corresponding to its IC50 values. The anti-inflammatory effects were comparable to those observed with established anti-inflammatory agents .

Antioxidant Activity

The compound also showed promising antioxidant activity. It was able to scavenge free radicals effectively, which suggests potential applications in oxidative stress-related disorders. This property may enhance its therapeutic profile by mitigating oxidative damage alongside its anti-inflammatory effects .

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound exhibits varying degrees of effectiveness against different cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, which is critical for developing anticancer therapies .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Case Study 1: Inflammatory Bowel Disease (IBD)
    • A model study demonstrated that treatment with the compound led to significant improvements in clinical scores and histological assessments in IBD models, suggesting its utility in gastrointestinal inflammatory conditions.
  • Case Study 2: Cancer Therapy
    • In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation effectively and induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic core?

The synthesis involves multi-step strategies, starting with the construction of the pyrrolo[3,4-c]pyrazole core via cyclocondensation reactions. Key steps include:

  • Cyclization : Refluxing intermediates in ethanol or 1,4-dioxane with catalysts like triethylamine to form the heterocyclic backbone .
  • Substituent Introduction : Sequential coupling of 3,4-dimethoxyphenyl and 2-hydroxyphenyl groups using Suzuki-Miyaura or Ullmann reactions, followed by hydroxyethylation via nucleophilic substitution .
  • Purification : Recrystallization from DMF-EtOH mixtures (1:1) to isolate high-purity products .

Q. How can researchers validate the compound’s stereochemistry and substituent orientation?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution diffraction data. This confirms spatial arrangements of substituents and ring conformations .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer dihedral angles and substituent proximity. 13^{13}C NMR helps identify electronic environments of carbonyl and aromatic carbons .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • LC-MS : Confirm molecular weight and detect impurities via high-resolution mass spectrometry .
  • FTIR : Identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm1^{-1}, carbonyl peaks at ~1650–1750 cm1^{-1}) .
  • Elemental Analysis : Validate C, H, N, O percentages to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in signal assignment for complex substituents .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by analyzing spectra at different temperatures .

Q. What strategies optimize the compound’s reactivity for targeted derivatization (e.g., selective hydroxyl group modification)?

  • Protection-Deprotection : Temporarily protect the 2-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the hydroxyethyl moiety .
  • Catalytic Regioselectivity : Use Pd-based catalysts for cross-couplings that favor less sterically hindered positions on the heterocyclic core .
  • pH-Controlled Reactions : Adjust reaction pH to deprotonate specific hydroxyl groups, enabling selective alkylation or acylation .

Q. How do electronic effects of substituents influence the compound’s bioactivity or catalytic potential?

  • Hammett Analysis : Correlate substituent σ values (e.g., methoxy: σpara_para = -0.27, hydroxy: σmeta_meta = 0.12) with reactivity trends in oxidation or nucleophilic substitution .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites prone to electrophilic attack or hydrogen bonding in biological targets .

Q. What experimental designs address discrepancies in reported biological activities (e.g., conflicting enzyme inhibition data)?

  • Dose-Response Curves : Establish IC50_{50} values under standardized conditions (e.g., buffer pH, temperature) to minimize variability .
  • Orthogonal Assays : Validate inhibitory effects using both fluorescence-based and radiometric assays to rule out false positives .
  • Structural Analog Screening : Compare activity across derivatives to identify critical substituents (e.g., methoxy vs. ethoxy groups) .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonding with the hydroxyethyl group and π-π stacking with aromatic substituents .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility of the pyrrolo-pyrazole core .

Q. Methodological Notes

  • Avoiding Pitfalls : For crystallography, ensure data completeness (>95%) and low R-factor values (<5%) to minimize refinement errors .
  • Scalability : Pilot reactions in continuous flow reactors improve yield and reproducibility for multi-step syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.